1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of ureas, including those with complex structures similar to 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, has been explored through various methods. One approach involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, providing a racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids under mild conditions. This environmentally friendly method emphasizes good yields and the compatibility with common protecting groups, highlighting a cost-effective synthesis route for complex ureas (Thalluri et al., 2014).
Another synthesis technique involves the classical Curtius rearrangement, utilized for transforming 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently to ureas. This process underscores the ability to efficiently create urea derivatives from simpler precursors, emphasizing the versatility and applicability of this method in synthesizing complex urea structures (Khouili et al., 2021).
Chemical Reactions and Transformations
Research on phenyl(trichloromethyl)carbinol's reactions with substituted thioureas demonstrates the formation of various heterocyclic compounds, including ureas, through steps that involve initial sulfur anion attacks on intermediate epoxides. This study provides insights into the reactivity and potential applications of ureas in synthesizing heterocyclic compounds (Reeve & Coley, 1979).
Antioxidant Properties
The antioxidant determination of coumarin-substituted heterocyclic compounds, prepared in a dioxin-ethanol medium, showcases the application of urea derivatives in enhancing antioxidant activities. This research highlights the potential of urea compounds in medicinal chemistry, especially concerning their scavenging abilities against free radicals (Abd-Almonuim et al., 2020).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)12-3-1-2-4-13(12)23-17(25)22-10-14(24)11-5-6-15-16(9-11)27-8-7-26-15/h1-6,9,14,24H,7-8,10H2,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLEWMGMDOVBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.